2-fluoro-5-(prop-2-enamido)benzoic acid
Description
Contextual Significance of Fluorinated Benzoic Acid Derivatives in Contemporary Organic Synthesis
Fluorinated benzoic acid derivatives are cornerstone building blocks in modern organic and medicinal chemistry. nih.gov The incorporation of fluorine into an organic molecule can dramatically alter its physical and chemical properties. tandfonline.com Due to its high electronegativity and relatively small size, fluorine can modulate the acidity (pKa) of the carboxylic acid group, influence the molecule's lipophilicity, and enhance its metabolic stability by strengthening the carbon-fluorine bond compared to a carbon-hydrogen bond. nih.govtandfonline.com
These properties are highly advantageous in drug discovery and materials science. For instance, altering the pKa can affect a molecule's absorption and distribution in biological systems. nih.gov Enhanced metabolic stability, achieved by blocking sites susceptible to oxidative metabolism, can prolong the therapeutic effect of a drug. tandfonline.com Furthermore, fluorinated benzoic acids are key precursors for a wide range of more complex molecules, including agrochemicals, pharmaceuticals, and dyes. nih.gov The synthesis of these derivatives is an active area of research, with methods being developed for efficient and selective fluorination. arkat-usa.org
Table 1: Comparison of Physicochemical Properties of Benzoic Acid and a Fluorinated Analogue
| Property | Benzoic Acid | 4-Fluorobenzoic Acid |
|---|---|---|
| Molar Mass (g·mol⁻¹) | 122.12 | 140.11 |
| Melting Point (°C) | 122.4 | 184 |
| Acidity (pKa) | 4.20 | 4.14 |
| log P | 1.87 | 2.07 |
Data sourced from publicly available chemical databases. wikipedia.org
Theoretical and Practical Relevance of Acrylamide (B121943) Functionalities in Chemical Building Blocks
The acrylamide group is an α,β-unsaturated carbonyl moiety that holds significant practical importance, primarily as a "covalent warhead" in the design of targeted inhibitors. mdpi.comnih.gov Its electrophilic nature allows it to act as a Michael acceptor, reacting specifically with nucleophilic residues in proteins, most notably cysteine. mdpi.comnih.gov This ability to form a stable, irreversible covalent bond is a powerful strategy for achieving high potency and prolonged duration of action in drug design. acs.org
A multitude of FDA-approved drugs, particularly in the realm of kinase inhibitors for cancer therapy, utilize the acrylamide functional group to covalently bind to their protein targets. mdpi.commedium.com The reactivity of the acrylamide can be fine-tuned by adding substituents, which is crucial for balancing target engagement with off-target reactivity. acs.org Beyond pharmaceuticals, acrylamides are used extensively in polymer science and as cross-linking agents in materials like polyacrylamide gels for laboratory electrophoresis. acs.org The predictable reactivity and synthetic accessibility of the acrylamide functionality make it an indispensable tool for chemists creating functional molecules for a wide array of applications. medium.comrsc.org
Fundamental Research Imperatives for Hybrid Fluorobenzoic Acid-Acrylamide Structures
The scientific rationale for investigating hybrid molecules like 2-fluoro-5-(prop-2-enamido)benzoic acid stems from a desire to merge the distinct advantages of its components into a single, highly functionalized chemical entity. Research into these structures is driven by several key imperatives:
Development of Targeted Covalent Inhibitors: The primary driver is the creation of highly specific enzyme inhibitors. In such a design, the fluorobenzoic acid portion can serve as a recognition element, providing non-covalent binding affinity to a target protein through specific interactions, while the acrylamide "warhead" is positioned to form a covalent bond with a nearby nucleophilic residue like cysteine. mdpi.comacs.org The fluorine atom can enhance binding affinity and improve metabolic stability, leading to a more effective inhibitor. tandfonline.com
Probing Biological Systems: These molecules can be used as chemical probes to study protein function. By covalently labeling a protein, researchers can identify its location, interactions, and role in cellular processes. The fluorine atom can serve as a useful spectroscopic tag for ¹⁹F NMR studies.
Synthesis of Advanced Materials: In materials science, the combination of a rigid aromatic core (fluorobenzoic acid) and a polymerizable group (acrylamide) opens avenues for creating novel polymers and functional materials with tailored thermal, electronic, and surface properties. acs.org
The overarching goal is to understand how the electronic effects of the fluorine substituent and its position on the aromatic ring influence the reactivity of the acrylamide group. This interplay is critical for designing molecules with the precise level of reactivity required for a specific application, be it as a therapeutic agent or a specialized material.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoic acid |
Structure
3D Structure
Properties
CAS No. |
1154726-62-1 |
|---|---|
Molecular Formula |
C10H8FNO3 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2-fluoro-5-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H8FNO3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5H,1H2,(H,12,13)(H,14,15) |
InChI Key |
TVUGZFAXCRPGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 5 Prop 2 Enamido Benzoic Acid and Structural Analogues
Strategies for the Construction of the 2-Fluoro-5-substituted Benzoic Acid Core
The formation of the 2-fluoro-5-substituted benzoic acid core is a critical phase in the synthesis of the target molecule. The precursor for the final prop-2-enamido group is typically an amino group, making 2-amino-5-fluorobenzoic acid a key intermediate. Various synthetic strategies can be employed to achieve this substitution pattern on the benzoic acid ring.
Halogenation and Aromatic Functionalization Approaches
Traditional aromatic functionalization reactions provide a direct, albeit sometimes challenging, route to the desired 2-fluoro-5-aminobenzoic acid intermediate. One common approach involves the nitration of a fluorinated benzoic acid precursor, followed by reduction of the nitro group. For instance, the nitration of 3-fluorobenzoic acid ester with concentrated nitric acid, followed by catalytic hydrogenation, yields 2-amino-5-fluorobenzoic acid. However, this method can suffer from the formation of regioisomers, such as 3-fluoro-2-nitrobenzoic acid ester, which complicates the purification of the desired 5-fluoro-2-nitrobenzoic acid ester intermediate.
An alternative route starts from 4-fluoroaniline (B128567), which can be converted to 5-fluoro-1H-indole-2,3-dione through condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in concentrated sulfuric acid. Subsequent oxidative cleavage of the indole ring with hydrogen peroxide under alkaline conditions affords 2-amino-5-fluorobenzoic acid. This multi-step process offers good yields and avoids the regioselectivity issues associated with direct nitration.
Direct C-H fluorination of benzoic acid derivatives is an emerging but challenging strategy. Palladium-catalyzed ortho-C(sp²)−H fluorination of benzoic acid has been reported, although the yields for the mono-fluorinated product are currently low. This approach, if optimized, could offer a more direct route to the 2-fluorobenzoic acid core.
| Starting Material | Key Reagents | Intermediate(s) | Product | Ref |
| 3-Fluorobenzoic acid ester | Conc. HNO₃; H₂, Pt/S catalyst | 5-Fluoro-2-nitrobenzoic acid ester | 2-Amino-5-fluorobenzoic acid | |
| 4-Fluoroaniline | Chloral hydrate, Hydroxylamine HCl, Conc. H₂SO₄, H₂O₂ | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, 5-Fluoro-1H-indole-2,3-dione | 2-Amino-5-fluorobenzoic acid | |
| Benzoic Acid | Pd Catalyst, Fluorinating Agent | - | 2-Fluorobenzoic acid |
Directed Ortho-Metalation and Cross-Coupling Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The carboxylic acid group can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho-position with a strong base, such as an organolithium reagent. The resulting ortho-lithiated species can then be quenched with an electrophilic fluorine source to introduce the fluorine atom at the 2-position. For example, exposing 2-fluorobenzoic acid to lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to deprotonation at the 3-position. The regioselectivity of metalation can be influenced by other substituents on the ring and the choice of base.
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of the 2-fluoro-5-aminobenzoic acid core, a Suzuki coupling could be envisioned between a boronic acid derivative of benzoic acid and a fluorinating agent, or vice-versa. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an efficient method for the formation of aryl C-N bonds. This could be applied to couple an amine or ammonia equivalent to the 5-position of a 2-fluorohalobenzoic acid derivative. Decarboxylative cross-coupling reactions have also been explored, for instance, coupling 2-nitro-5-fluorobenzoic acid salts with aryl bromides using a dual transition metal catalyst system.
| Strategy | Key Reagents/Catalysts | Bond Formed | Application | Ref |
| Directed Ortho-Metalation | Organolithium base (e.g., s-BuLi/TMEDA), Electrophilic fluorine source | C-F | Introduction of fluorine at the 2-position of a benzoic acid. | |
| Suzuki Coupling | Pd catalyst, boronic acid, aryl halide | C-C | Arylation of the benzoic acid core. | |
| Buchwald-Hartwig Amination | Pd catalyst, amine, aryl halide | C-N | Introduction of the amino group at the 5-position. | |
| Decarboxylative Coupling | Transition metal catalysts (e.g., Cu, Pd) | C-C | Coupling of a fluoronitrobenzoic acid with an aryl halide. |
Ullmann-type Condensation Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds with aryl halides. This methodology can be applied to the synthesis of the 2-amino-5-fluorobenzoic acid precursor. A typical Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. For example, 2-chloro-5-fluorobenzoic acid could be reacted with ammonia or a protected amine source in the presence of a copper(I) catalyst to yield 2-amino-5-fluorobenzoic acid. The traditional harsh reaction conditions of Ullmann condensations have been mitigated in recent years through the development of new ligand systems that allow the reactions to proceed at lower temperatures. The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, is a viable alternative to the Buchwald-Hartwig amination.
Amide Bond Formation Protocols for the Prop-2-enamido Linkage
Once the 2-fluoro-5-aminobenzoic acid core is synthesized, the final step is the formation of the amide bond to install the prop-2-enamido side chain. This is typically achieved by coupling the amino group of the benzoic acid derivative with acrylic acid or an activated acrylic acid derivative.
Carbodiimide-Based Coupling Reagents (e.g., EDC, HOBt, DCC)
Carbodiimides are widely used reagents for the formation of amide bonds. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples. These reagents activate the carboxylic acid group of acrylic acid, making it susceptible to nucleophilic attack by the amino group of 2-fluoro-5-aminobenzoic acid. The reaction mechanism involves the formation of a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (HOBt) are often included in the reaction mixture. The use of EDC is often preferred as the urea byproduct is water-soluble, simplifying purification.
| Coupling Reagent | Additive | Key Features | Ref |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | Water-soluble urea byproduct, mild reaction conditions. | |
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Insoluble urea byproduct, efficient coupling. | |
| DIC (Diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Alternative to DCC with a more soluble urea byproduct. |
Mixed Anhydride and Acid Chloride Activation Methods
Another common strategy for amide bond formation is the activation of the carboxylic acid via a mixed anhydride. In this method, acrylic acid is reacted with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then readily reacts with the amine to form the desired amide. The mixed anhydride method using 2-methyl-6-nitrobenzoic anhydride has been shown to be effective for the synthesis of various carboxylic esters and lactones and could be adapted for amide synthesis.
Alternatively, the most direct method for acylation involves the use of an acid chloride. Acryloyl chloride can be reacted directly with 2-fluoro-5-aminobenzoic acid in the presence of a base to form the target compound. This method is often rapid and high-yielding, but acryloyl chloride is a highly reactive and hazardous substance requiring careful handling.
Catalyst-Mediated Amidation Techniques
The formation of an amide bond is a critical step in the synthesis of the target compound. Catalyst-mediated techniques offer significant advantages over traditional methods that often require stoichiometric activating agents, which can generate substantial waste.
Various catalysts have been explored for the direct amidation of carboxylic acids. Boron-based catalysts, including simple boric acid and more complex boronic acids, are frequently employed. These reactions often necessitate the removal of water, which can be achieved using molecular sieves or azeotropic distillation. Titanium(IV) compounds, such as TiCl₄ and TiF₄, have also proven effective in mediating the condensation of carboxylic acids and amines. For instance, TiCl₄ can facilitate the synthesis of secondary and tertiary amides from a range of carboxylic acid and amine precursors. The choice of catalyst and reaction conditions can be tailored to the specific substrates. Aromatic carboxylic acids, for example, may require higher temperatures and catalyst loadings to achieve high yields.
Recent advancements have also highlighted the use of other metal catalysts. Copper-catalyzed amidation of aromatic C-H bonds presents a direct method for forming arylamines. Additionally, photoredox catalysis has emerged as a powerful tool for amide synthesis under mild conditions, utilizing visible light to mediate the reaction.
Table 1: Comparison of Catalysts for Amidation Reactions
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Boron-Based | Boric acid, Phenylboronic acid | Toluene, reflux, Dean-Stark trap | Readily available, low cost | Often requires high temperatures and water removal |
| Titanium-Based | TiCl₄, TiF₄ | Dichloromethane, reflux | Effective for a wide range of substrates | Can be corrosive, may require stoichiometric amounts |
| Copper-Based | CuOAc | Toluene/o-dichlorobenzene, 150 °C, O₂ | Allows for direct C-H amidation | High temperatures, requires specific directing groups |
Stereoselective Introduction and Functionalization of the Prop-2-enamido Moiety
The prop-2-enamido group is a key functional component of the target molecule. Its introduction can be achieved through several methods, with acryloylation being the most direct approach.
Acryloylation via Acryloyl Chloride or Related Reagents
Acryloyl chloride is a highly reactive reagent commonly used to introduce the acryloyl group onto amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This method is effective for the acylation of aminobenzoic acids. However, the high reactivity of acryloyl chloride necessitates careful handling and can lead to side reactions, including polymerization. Alternative reagents, such as acrylic anhydride or the use of coupling agents with acrylic acid, can offer milder conditions.
Advanced Enamide Synthesis from Precursors
Enamides are valuable synthetic intermediates and can be prepared through various advanced methods beyond direct acylation. One approach involves the direct dehydrogenation of amides. This can be achieved using a combination of reagents like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which act as both an electrophilic activator and an oxidant. Other methods include the palladium-catalyzed dehydrogenation of amides and the isomerization of N-allyl amides. These advanced techniques provide alternative pathways to enamides that may be advantageous for substrates incompatible with highly reactive acryloylating agents.
Multi-Step Synthesis Design and Optimization
Convergent and Linear Synthetic Pathways
The synthesis of complex molecules can be approached through either a linear or a convergent strategy.
Reaction Condition Optimization (Solvent, Temperature, Catalysis)
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and catalyst.
The choice of solvent can significantly influence the outcome of a reaction. For amidation reactions, solvents such as dichloromethane, toluene, and dimethylformamide (DMF) are commonly used. The temperature must be carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting decomposition or unwanted side reactions. For instance, some catalytic amidations can be performed at room temperature, while others require refluxing conditions.
The selection of an appropriate catalyst is also critical. As discussed in section 2.2.3, a variety of catalysts are available for amidation, each with its own advantages and limitations. The catalyst loading should also be optimized to ensure efficient conversion without unnecessary cost or downstream purification challenges. For example, studies on boric acid catalyzed amidation have shown that increasing the catalyst loading can shorten the reaction time. Systematic investigation of coupling reagents and conditions is essential for achieving high conversion rates across a diverse range of substrates.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-fluoro-5-(prop-2-enamido)benzoic acid |
| Acryloyl chloride |
| Acrylic acid |
| Acrylic anhydride |
| Boric acid |
| Phenylboronic acid |
| Titanium(IV) chloride (TiCl₄) |
| Titanium(IV) fluoride (B91410) (TiF₄) |
| Copper(I) acetate (CuOAc) |
| Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) |
| Lithium hexamethyldisilazide (LiHMDS) |
| Triflic anhydride |
| Dichloromethane |
| Toluene |
| Dimethylformamide (DMF) |
Post-Synthetic Derivatization Strategies of the Core Structure
The structural framework of this compound presents multiple reactive sites that allow for a variety of post-synthetic modifications. These derivatization strategies are crucial for developing analogues with tailored properties for various applications in medicinal chemistry and materials science. The primary sites for modification on the core structure are the carboxylic acid group, the acrylamide (B121943) moiety, and the aromatic ring. The following sections detail potential derivatization pathways at each of these functional groups, based on established chemical transformations of analogous structures.
Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality is a versatile handle for derivatization, most commonly through conversion to esters or amides.
Esterification
Esterification of the benzoic acid derivative can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.nettcu.edu Microwave-assisted esterification has also been shown to be effective for substituted benzoic acids, often leading to reduced reaction times. researchgate.net The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of a wide array of alkyl or aryl groups. For fluorinated aromatic carboxylic acids, heterogeneous catalysts have also been employed to facilitate esterification with alcohols like methanol. rsc.orgresearchgate.net
Table 1: Potential Esterification Reactions
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol | H₂SO₄ | Methyl 2-fluoro-5-(prop-2-enamido)benzoate |
| This compound | Ethanol | HCl | Ethyl 2-fluoro-5-(prop-2-enamido)benzoate |
Amidation
The carboxylic acid can be converted into a primary, secondary, or tertiary amide by coupling it with a suitable amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. organic-chemistry.orgnih.gov Common activators include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions. thermofisher.com Another approach involves the one-pot condensation of carboxylic acids and amines mediated by reagents such as titanium tetrachloride (TiCl₄). nih.gov This method allows for the synthesis of a diverse library of amide derivatives.
Table 2: Potential Amidation Reactions
| Reactant | Reagent | Coupling Agent | Product |
|---|---|---|---|
| This compound | Propylamine | DCC/HOBt | N-propyl-2-fluoro-5-(prop-2-enamido)benzamide |
| This compound | Aniline | HATU | N-phenyl-2-fluoro-5-(prop-2-enamido)benzamide |
Modification of the Acrylamide Moiety
The α,β-unsaturated nature of the acrylamide group makes it susceptible to nucleophilic conjugate addition, specifically the Michael addition reaction. jst.go.jpwikipedia.org
Michael Addition
The acrylamide functions as a Michael acceptor, reacting with a wide range of soft nucleophiles (Michael donors). wikipedia.orgnih.gov This reaction results in the formation of a carbon-heteroatom or carbon-carbon bond at the β-position of the acrylamide. Thiol-containing compounds, such as cysteine or glutathione, are particularly effective nucleophiles for this transformation. nih.govacs.org Amines and phosphines can also serve as Michael donors. nih.govnih.gov The reaction is often carried out under mild conditions and provides a straightforward method for introducing new functional groups. The reactivity of acrylamides in Michael additions is a key feature in the mechanism of action of several covalent inhibitor drugs. wikipedia.org
Table 3: Potential Michael Addition Reactions
| Reactant | Nucleophile (Michael Donor) | Base/Catalyst | Product |
|---|---|---|---|
| This compound | Cysteine | Triethylamine | S-(3-((4-carboxy-3-fluorophenyl)amino)-3-oxopropyl)cysteine |
| This compound | Benzylamine | DBU | 2-fluoro-5-(3-(benzylamino)propanamido)benzoic acid |
Derivatization of the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents. The position of substitution is directed by the combined electronic effects of the existing groups: the fluoro, the prop-2-enamido, and the benzoic acid moieties.
Electrophilic Aromatic Substitution
Predicting the outcome of electrophilic aromatic substitution on a polysubstituted benzene (B151609) ring requires an analysis of the directing effects of each substituent.
-F (Fluoro group): Deactivating, ortho, para-directing.
-NHCO-R (Amido group): Activating, ortho, para-directing.
-COOH (Carboxylic acid group): Deactivating, meta-directing.
The powerful activating and ortho, para-directing effect of the amido group is expected to dominate. libretexts.org Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the amido group (positions C4 and C6). The fluorine atom at C2 also directs to these positions (para and ortho, respectively). The carboxylic acid directs meta to itself, which also corresponds to positions C4 and C6. Thus, the directing effects are largely reinforcing. libretexts.org Position C6 is sterically less hindered than C4 (which is between two substituents), making it the most probable site for substitution.
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). scribd.com
Table 4: Potential Electrophilic Aromatic Substitution Reactions
| Reactant | Reagent | Reaction Type | Major Product |
|---|---|---|---|
| This compound | HNO₃, H₂SO₄ | Nitration | 2-fluoro-6-nitro-5-(prop-2-enamido)benzoic acid |
| This compound | Br₂, FeBr₃ | Bromination | 6-bromo-2-fluoro-5-(prop-2-enamido)benzoic acid |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. For 2-fluoro-5-(prop-2-enamido)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton, carbon, and fluorine signals.
Proton (¹H) NMR for Aromatic and Aliphatic Environments
A ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to the protons in its different chemical environments. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating amido group. The aliphatic region would feature signals for the vinyl protons of the prop-2-enamido group and the amide proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Ar-H | 7.0 - 8.5 | m | |
| -CH=CH₂ (vinyl) | 5.5 - 6.5 | m | |
| -NH- | 8.0 - 10.0 | s | |
| -COOH | 10.0 - 13.0 | s (broad) |
Note: This table presents predicted values based on known spectroscopic trends of similar functional groups and substituted aromatic systems. Actual experimental data is required for accurate assignment.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts would be indicative of the hybridization and the electronic environment of each carbon. For instance, the carbonyl carbons of the carboxylic acid and amide groups would appear at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C=O (Amide) | 160 - 170 |
| C-F (Aromatic) | 155 - 165 (d, ¹JCF) |
| C-NH (Aromatic) | 130 - 140 |
| C-COOH (Aromatic) | 120 - 130 |
| CH (Aromatic) | 110 - 130 |
| =CH₂ (Vinyl) | 120 - 130 |
| -CH= (Vinyl) | 125 - 135 |
Note: This table presents predicted values. The presence of the fluorine atom would lead to characteristic splitting of the signals for the carbon atoms in its vicinity due to C-F coupling.
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom on the aromatic ring.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton (H-H) coupling networks, helping to identify adjacent protons, for example, within the vinyl group and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be employed to determine the exact mass of this compound with high precision. This measurement would allow for the calculation of the molecular formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₀H₈FNO₃).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for confirming the identity and assessing the purity of synthesized compounds like this compound.
In a typical LC-MS analysis, the compound is first passed through an HPLC column, which separates it from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this, where a high voltage is applied to the liquid to create an aerosol of charged droplets. chromatographyonline.com
For this compound, the mass spectrometer would be set to detect the molecular ion. Given the compound's structure, one would expect to observe a peak corresponding to its molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected, while in positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.
The LC-MS method for acrylamide (B121943), a structural component of the target molecule, has been well-established for its detection in various matrices. nih.govepa.gov These methods often utilize tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity, monitoring specific fragmentation patterns of the parent ion. nih.govepa.govchromatographyonline.com For instance, a common transition for acrylamide is the loss of a protonated amine group. chromatographyonline.com Similarly, for this compound, fragmentation could occur at the amide bond or involve the loss of carbon dioxide from the carboxylic acid group.
A representative LC-MS analysis of a related aromatic carboxylic acid is detailed in the table below. While specific conditions would be optimized for this compound, this provides an example of a typical setup.
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 3 µm) shimadzu.com |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) sielc.com |
| Gradient | Optimized for separation of aromatic acids |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-10 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer shimadzu.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Expected [M+H]⁺ | m/z corresponding to C₁₀H₉FNO₃ + H⁺ |
| Expected [M-H]⁻ | m/z corresponding to C₁₀H₉FNO₃ - H⁻ |
This table presents a hypothetical set of LC-MS parameters for the analysis of an aromatic carboxylic acid, based on common practices in the field. Actual parameters for this compound would require method development and validation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds present.
For this compound, the IR spectrum would be expected to display a series of distinct peaks corresponding to its constituent functional groups. The presence of a carboxylic acid is typically identified by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. spectroscopyonline.comlibretexts.org The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp peak, generally appearing between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.com
The amide functionality contributes its own characteristic absorptions. The N-H stretch of a secondary amide typically appears as a single peak around 3300 cm⁻¹. The amide I band (primarily C=O stretch) is a very strong absorption in the region of 1680-1630 cm⁻¹, and the amide II band (a combination of N-H bend and C-N stretch) is found between 1570 and 1515 cm⁻¹. researchgate.net
The prop-2-enamido group also has C=C stretching vibrations, which would be expected in the 1640-1600 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ range. The C-F stretch will produce a strong absorption in the 1400-1000 cm⁻¹ region. mdpi.com
A summary of the expected characteristic IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| C=O stretch | 1710-1680 | |
| Amide | N-H stretch | ~3300 |
| C=O stretch (Amide I) | 1680-1630 | |
| N-H bend (Amide II) | 1570-1515 | |
| Alkene | C=C stretch | 1640-1600 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Fluoroarene | C-F stretch | 1400-1000 |
This table is a prediction of the IR absorption bands for this compound based on established group frequencies for its constituent functional groups. spectroscopyonline.comlibretexts.orgresearchgate.net
Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound. nih.gov By utilizing a high-pressure pump to pass the sample through a column packed with a stationary phase, components in a mixture are separated based on their differential interactions with the stationary and mobile phases.
For a compound like this compound, reversed-phase HPLC is a common choice. sielc.comhelixchrom.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The retention of the analyte is influenced by its hydrophobicity; more nonpolar compounds are retained longer. The acidity of the mobile phase is often adjusted to control the ionization state of acidic or basic analytes, which can significantly affect their retention. nih.gov
A typical HPLC analysis for an aromatic carboxylic acid would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The separation is monitored by a detector, commonly a UV detector set to a wavelength where the analyte has strong absorbance. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
The following table outlines a representative set of HPLC conditions for the analysis of aromatic acids.
| Parameter | Value |
| HPLC System | Quaternary or Binary HPLC System |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table provides an example of HPLC conditions that could be adapted for the purity assessment of this compound. sielc.comhelixchrom.com
Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. Aromatic carboxylic acids like benzoic acid are generally not volatile enough for direct GC analysis and often require derivatization to increase their volatility. nih.govnih.gov Common derivatization methods include esterification to form more volatile methyl or ethyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov
For this compound, derivatization of the carboxylic acid group would be necessary for GC analysis. The amide and acrylamide functionalities may also react under certain derivatization conditions, which would need to be considered. Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (in GC-MS) is commonly used for detection.
Given the need for derivatization and the potential for thermal degradation of the acrylamide moiety, GC is generally a less direct method for the analysis of this specific compound compared to HPLC.
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.
For a compound like this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. If successful, the analysis would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net
Studies on substituted benzoic acids have shown that they often form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. researchgate.net The presence of the fluorine atom and the acrylamide group in this compound would likely influence the crystal packing through additional hydrogen bonding (N-H···O) and potentially other non-covalent interactions involving the fluorine atom and the aromatic ring. mdpi.comresearchgate.net The planarity of the molecule and the potential for π-π stacking between the aromatic rings are also important structural aspects that could be elucidated. wikipedia.org
The crystal structure of a related compound, 2-amino-5-fluorobenzoic acid, has been determined, revealing a nearly planar molecule with both intramolecular and intermolecular hydrogen bonding. researchgate.net This provides a valuable reference for what might be expected for the solid-state structure of its acrylamido derivative.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) Studies for Ground State Properties
There are no specific Density Functional Theory (DFT) studies found for 2-fluoro-5-(prop-2-enamido)benzoic acid. DFT is a widely used computational method to investigate the electronic structure and ground state properties of molecules, such as optimized geometry, bond lengths, and bond angles. Such calculations would typically employ a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The results of such a study would provide valuable insights into the molecule's stability and electronic distribution. However, at present, no such data has been published for the title compound.
Ab Initio and Semi-Empirical Methods
Similarly, there is a lack of published research utilizing Ab Initio or semi-empirical methods to study this compound. Ab Initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate. The application of these methods could further elucidate the electronic and structural properties of the molecule, but no such studies have been identified.
Conformational Analysis and Potential Energy Surface Exploration
A conformational analysis of this compound, which would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. Such a study would be crucial for understanding the molecule's flexibility, which is influenced by the rotation around the C-N amide bond and the C-C bond connecting the carboxylic acid to the benzene (B151609) ring. This information is vital for predicting the molecule's shape and how it might interact with other molecules.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
There is no available data on the Frontier Molecular Orbital (FMO) theory applied to this compound. FMO theory is a key tool in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
A Natural Bond Orbital (NBO) analysis for this compound has not been found in the literature. NBO analysis is used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, by transforming the calculated wave function into localized orbitals that correspond to the Lewis structure of the molecule. This analysis would provide a deeper understanding of the charge distribution and the nature of the chemical bonds within the molecule.
Reaction Mechanism Elucidation and Transition State Modeling
No studies on the elucidation of reaction mechanisms or transition state modeling involving this compound are currently available. Such computational investigations are instrumental in understanding the pathways of chemical reactions, identifying intermediate structures, and calculating activation energies. This information is critical for optimizing reaction conditions and predicting reaction outcomes.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A comprehensive search for computational and theoretical investigations into the spectroscopic parameters (NMR, IR, UV-Vis) of this compound did not yield specific research findings or predicted data for this compound.
While computational methods such as Density Functional Theory (DFT) for vibrational frequencies (IR), Gauge-Independent Atomic Orbital (GIAO) for NMR chemical shifts, and Time-Dependent DFT (TD-DFT) for electronic transitions (UV-Vis) are commonly employed for the theoretical prediction of spectroscopic properties of organic molecules, specific studies applying these methods to this compound were not found in the available search results.
Therefore, data tables for predicted NMR, IR, and UV-Vis spectra for this specific compound cannot be provided at this time.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that readily undergoes several transformations, including esterification and conversion to more reactive acyl derivatives like anhydrides and acyl halides. The presence of the ortho-fluorine atom can influence the acidity and reactivity of the carboxylic acid through its electron-withdrawing inductive effect.
Esterification of benzoic acids is a fundamental transformation in organic synthesis. For fluorinated benzoic acids, this reaction is crucial for applications such as their detection and quantification at low concentrations by gas chromatography-mass spectrometry (GC-MS), as the ester derivatives are more volatile. rsc.org
Standard acid-catalyzed esterification, such as the Fischer-Speier method using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), is a common approach. Alternatively, heterogeneous catalysts are gaining prominence. For instance, the metal-organic framework UiO-66-NH₂, has been effectively used as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids with methanol. rsc.org This method offers advantages in terms of catalyst recyclability and potentially milder reaction conditions. The reaction time for the esterification of fluorobenzoic acids can be significantly reduced using such advanced catalytic systems compared to traditional methods. rsc.org
| Reactant | Reagents and Conditions | Product | Reference |
| Fluorobenzoic Acids | Methanol, UiO-66-NH₂ catalyst, 150°C, 10 hours | Methyl Fluorobenzoates | rsc.org |
| p-Aminobenzoic acid | Ethanol, H₂SO₄, reflux | Ethyl p-aminobenzoate | orgsyn.org |
This table presents representative esterification reactions for related benzoic acid derivatives.
Carboxylic acids can be converted to more reactive acylating agents like acid anhydrides and acyl halides, which are valuable intermediates in the synthesis of esters, amides, and other acyl derivatives. libretexts.orglibretexts.orgwikipedia.org
Acyl Halide Formation: The most common method for synthesizing acyl chlorides from carboxylic acids involves treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.orgwikipedia.org These reactions typically proceed under mild conditions. wikipedia.org For the synthesis of acyl fluorides, reagents such as cyanuric fluoride (B91410) or deoxofluorinating agents can be employed directly from the carboxylic acid. wikipedia.orgorganic-chemistry.org
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, often with a dehydrating agent. wikipedia.orgyoutube.com A more general method involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.org For instance, reacting a benzoyl chloride derivative with a benzoic acid or its conjugate base would yield the corresponding benzoic anhydride. libretexts.org
| Starting Material | Reagent(s) | Product | Typical Conditions | Reference |
| Carboxylic Acid | Thionyl chloride (SOCl₂) | Acyl Chloride | Often with a catalytic amount of DMF | wikipedia.org |
| Carboxylic Acid | Oxalyl chloride ((COCl)₂) | Acyl Chloride | Inert solvent, often with pyridine | libretexts.org |
| Carboxylic Acid | Cyanuric fluoride | Acyl Fluoride | - | wikipedia.org |
| Acyl Chloride & Carboxylic Acid | Pyridine or other base | Acid Anhydride | Anhydrous conditions | libretexts.org |
This table provides an overview of general methods for the synthesis of acyl halides and anhydrides from carboxylic acids.
Reactivity of the Prop-2-enamido Moiety
The prop-2-enamido group, an acrylamide (B121943) derivative, is an α,β-unsaturated carbonyl system, which makes it susceptible to a variety of addition and polymerization reactions. The reactivity of this moiety is crucial for the development of novel materials and for its interactions in biological systems.
The electron-withdrawing nature of the carbonyl group makes the β-carbon of the acrylamide an electrophilic center, susceptible to conjugate addition by nucleophiles in what is known as a Michael addition or 1,4-addition. researchgate.netwikipedia.org A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. wikipedia.orgnih.gov
The addition of amines to acrylamides, known as aza-Michael addition, yields β-aminoamide adducts. rsc.org Similarly, thiols, such as the cysteine residues in proteins, can add to the double bond, forming a stable thioether linkage. researchgate.net This reactivity is the basis for the mechanism of action of several covalent inhibitor drugs that contain an acrylamide "warhead". wikipedia.orgnih.gov The reaction of acrylamide with alkyl phosphines has also been reported as a type of Michael addition. nih.gov
| Michael Acceptor | Michael Donor (Nucleophile) | Product | Key Features | Reference |
| Acrylamide | Amines, Amino Acids | 3-(Alkylamino)propionamides | Reversible with heating | nih.gov |
| Acrylamide | Cysteine residue (thiolate) | Covalent protein adduct | Forms a stable thioether bond | researchgate.net |
| Acrylamide | Alkyl phosphine | Phosphonium product | Favorable in aqueous buffer | nih.gov |
This table illustrates the versatility of the acrylamide moiety in Michael addition reactions.
Acrylamide and its derivatives are well-known monomers for free radical polymerization, leading to the formation of polyacrylamides. nih.govnih.gov This process is typically initiated by thermal or redox initiators, such as persulfate systems. mst.eduresearchgate.net The polymerization of acrylamide is generally rapid due to the high propagation rate constant of the monomer. nih.gov
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), can be employed to synthesize polyacrylamides with well-defined molecular weights and narrow molecular weight distributions. nih.gov The prop-2-enamido group on this compound can participate in homopolymerization or in copolymerization with other vinyl monomers, such as acrylates or α-olefins, to produce functional polymers with tailored properties. researchgate.net The presence of a Lewis acid can enhance the incorporation of non-polar monomers in copolymerizations with polar acrylamides. researchgate.net
| Monomer(s) | Polymerization Type | Initiator/Catalyst | Resulting Polymer | Reference |
| Acrylamide | Free Radical Polymerization | Ammonium persulfate (APS) | Polyacrylamide | researchgate.net |
| Acrylamide | Cu(0)-mediated RDRP | Cu(0)/Cu(II) system | Well-defined Polyacrylamide | nih.gov |
| Acrylamide and 1-Hexene | Free Radical Copolymerization | Scandium(III) trifluoromethanesulfonate | Copolymer with increased alkene incorporation | researchgate.net |
This table summarizes different polymerization approaches involving acrylamide monomers.
The carbon-carbon double bond of the acrylamide moiety can act as a dipolarophile in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions. researchgate.netresearchgate.net These reactions are powerful methods for the synthesis of five-membered heterocyclic rings. Acrylamides can react with various 1,3-dipoles, such as nitrile oxides, nitrones, and azomethine ylides. researchgate.netresearchgate.net The use of chiral acrylamides can lead to high levels of stereocontrol in these cycloadditions, making them valuable in the asymmetric synthesis of biologically active compounds. researchgate.netresearchgate.net Additionally, acrylamide-tethered systems can undergo intramolecular [2+2] cycloadditions under thermal conditions to form cyclobutane-containing fused ring systems. rsc.org
| Reaction Type | Reactants | Product Type | Significance | Reference |
| 1,3-Dipolar Cycloaddition | Acrylamide + Nitrone/Nitrile Oxide | Five-membered heterocycle | Synthesis of complex heterocyclic structures | researchgate.netresearchgate.net |
| Intramolecular [2+2] Cycloaddition | Acrylamide-tethered alkylidenecyclopropane | Spiro-fused cyclobutane | Regio- and diastereoselective synthesis | rsc.org |
This table highlights the utility of acrylamides in cycloaddition reactions for the construction of cyclic systems.
Chemical Reactivity and Transformational Pathways of 2 Fluoro 5 Prop 2 Enamido Benzoic Acid
The reactivity of 2-fluoro-5-(prop-2-enamido)benzoic acid is dictated by the interplay of its three key functional groups: the carboxylic acid, the acrylamide (B121943) moiety, and the fluorine-substituted aromatic ring. These groups provide multiple sites for chemical transformations, allowing for a diverse range of synthetic modifications.
Applications in Advanced Materials and Chemical Synthesis
Monomeric Building Block for Polymer Science and Hydrogel Development
The presence of the acrylamide (B121943) group allows this molecule to act as a monomer in polymerization reactions, opening the door to the creation of novel polymers and hydrogels with tailored properties.
The incorporation of 2-fluoro-5-(prop-2-enamido)benzoic acid into polymer chains could lead to materials with unique characteristics. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity. The carboxylic acid group offers a site for post-polymerization modification, allowing for the attachment of other functional molecules or for pH-responsive behavior. By copolymerizing this monomer with other acrylic or vinyl monomers, a wide range of polymers with finely tuned properties could be synthesized.
| Functionalization Handle | The carboxylic acid provides a reactive site for further chemical modifications. |
In the context of hydrogels and other crosslinked polymer networks, this compound could serve as a functional crosslinker. The acrylamide group can participate in the polymerization of the main network, while the carboxylic acid can form ionic crosslinks with metal ions or hydrogen bonds, leading to the formation of physically crosslinked networks. This dual functionality could result in hydrogels with enhanced mechanical properties and stimuli-responsive behavior.
Scaffold for the Development of Chemical Probes and Sensory Systems
The aromatic ring of this compound provides a rigid scaffold that can be functionalized for the development of chemical sensors and probes.
The fluorine atom can be a valuable component in the design of ¹⁹F NMR-based sensors. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. By designing the molecule to interact with specific analytes, changes in the ¹⁹F NMR signal could be used for detection and quantification. The carboxylic acid group could act as a recognition site for certain cations or biologically relevant molecules.
Polymers or materials incorporating this compound could exhibit chemo-responsive behavior. The binding of an analyte to the carboxylic acid or the aromatic ring could trigger a conformational change in the polymer, leading to a detectable signal, such as a change in fluorescence, color, or swelling.
Intermediate in the Synthesis of Complex Organic Molecules
Beyond its potential use in materials science, this compound can serve as a valuable intermediate in multi-step organic synthesis. The three distinct functional groups offer a rich platform for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The fluorine substitution can also be exploited to influence the reactivity and selectivity of subsequent reactions on the aromatic ring.
Precursor for Heterocyclic Ring Systems
The arrangement of a reactive acrylamide moiety ortho to a fluorine atom on a benzoic acid framework makes this compound a promising precursor for the synthesis of various heterocyclic ring systems. The electron-withdrawing nature of the fluorine and carboxylic acid groups can activate the aromatic ring for nucleophilic substitution, while the acrylamide group provides a handle for intramolecular cyclization reactions.
One of the most anticipated applications is in the synthesis of quinolinone derivatives. Through an intramolecular cyclization, the nitrogen of the amide could potentially attack the carbon bearing the fluorine atom, leading to the formation of a six-membered heterocyclic ring. This type of reaction is a key step in the synthesis of many biologically active compounds. The specific substitution pattern of this compound could lead to novel quinolinone structures with unique electronic and steric properties, making them interesting candidates for screening in drug discovery programs.
Furthermore, the double bond of the acrylamide group can participate in various cycloaddition and radical cyclization reactions, opening pathways to a diverse range of polycyclic and heterocyclic structures. The strategic placement of the fluorine atom can be exploited to direct the regioselectivity of these cyclizations, offering a degree of control over the final molecular architecture.
Component in Convergent and Divergent Synthetic Pathways
In the landscape of complex molecule synthesis, this compound can serve as a versatile component in both convergent and divergent strategies.
In a convergent synthesis , where several fragments of a target molecule are prepared separately and then joined together, this compound can act as a key fragment. Its carboxylic acid group can be readily converted to an acid chloride or activated with coupling agents to form amide or ester linkages with other complex molecular fragments. This approach is often more efficient for the synthesis of large and complex molecules.
Conversely, in a divergent synthesis , a single starting material is converted into a library of structurally related compounds. The multiple reactive sites on this compound—the carboxylic acid, the acrylamide double bond, and the activated aromatic ring—make it an ideal starting point for such a strategy. For instance, the carboxylic acid can be modified, the acrylamide can undergo various additions, and the fluorine can be displaced by different nucleophiles, all starting from the same parent molecule. This allows for the rapid generation of a diverse set of compounds for high-throughput screening and the exploration of structure-activity relationships. A convergent synthesis of 1,3-diazaheterocycle-fused [1,2-a] quinoline (B57606) derivatives has been demonstrated using 2-fluoro-5-nitro benzaldehyde (B42025) as a starting material, highlighting the utility of fluorinated benzaldehyde derivatives in building complex heterocyclic systems nih.gov.
Ligand Design and Coordination Chemistry for Catalytic Systems
The design of effective ligands is central to the development of advanced catalytic systems. The structural motifs within this compound, namely the carboxylic acid and the amide functionality, present opportunities for its use as a ligand in coordination chemistry. Carboxylic acids are well-known to coordinate with a variety of metal ions, and the presence of the nearby amide group could allow for chelation, forming a stable five- or six-membered ring with a metal center.
The fluorine substituent can also play a crucial role in the electronic properties of the resulting metal complex. The electron-withdrawing nature of fluorine can influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity. For example, in catalysts used for polymerization or cross-coupling reactions, fine-tuning the electronic environment of the metal is key to achieving high efficiency and control over the reaction outcome. Aminobenzoic acids, which are structurally related to the hydrolyzed form of the target compound, are known to form complexes with various metals, demonstrating the potential of this class of compounds in coordination chemistry researchgate.netresearchgate.net. The coordination of aminobenzoate ligands with alkali metals has been studied, revealing their versatile binding modes researchgate.net.
The acrylamide moiety offers a further point of functionality. It could be used to polymerize the metal complex, leading to the formation of a catalytically active polymer or a heterogeneous catalyst. This could be advantageous for catalyst recovery and recycling, an important consideration in sustainable chemistry.
Applications in Bioconjugation and Biofunctionalization (excluding therapeutic/clinical context)
The reactive nature of the acrylamide group makes this compound a candidate for applications in bioconjugation and the functionalization of biomaterials, outside of direct therapeutic uses. The acrylamide group is a Michael acceptor, meaning it can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins or on engineered surfaces.
This reactivity can be harnessed to immobilize proteins, peptides, or other biomolecules onto surfaces or into hydrogel matrices. For example, by incorporating this compound into a polymer backbone, a material can be created that can be subsequently functionalized with biomolecules to create biosensors or cell culture scaffolds. The biofunctionalization of poly(acrylamide) hydrogels is a common technique to promote cell-material interactions for 2D cell culture nih.gov.
The carboxylic acid group provides an additional handle for bioconjugation through the formation of stable amide bonds with amine groups on biomolecules, typically mediated by carbodiimide (B86325) coupling chemistry. The ability to perform sequential or orthogonal conjugations at the acrylamide and carboxylic acid sites could allow for the creation of complex, multi-functional biomaterials. The functionalization of surfaces with carboxylic acids is a well-established method for modifying their properties strath.ac.uknih.govnih.gov.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally benign synthesis of 2-fluoro-5-(prop-2-enamido)benzoic acid is a primary area for future research. A plausible synthetic route involves a two-step process starting from commercially available precursors.
A key intermediate in the synthesis is 2-amino-5-fluorobenzoic acid. One patented method for its preparation involves the reaction of 4-fluoroaniline (B128567) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate, which is then cyclized and oxidized to yield the desired product. google.com
The subsequent step would involve the acylation of 2-amino-5-fluorobenzoic acid with acryloyl chloride. The synthesis of acryloyl chloride itself can be achieved through various methods, including continuous-flow processes that offer a safer and more selective approach to this highly reactive compound. nih.govgoogle.com The reaction of an aminobenzoic acid with an acid chloride is a standard method for forming the corresponding amide. researchgate.net
Future research should focus on optimizing this synthetic pathway to improve yields, reduce the use of hazardous reagents, and minimize waste. The development of one-pot syntheses or catalytic methods would represent a significant advancement. Exploring enzymatic or biocatalytic approaches for the amidation step could also lead to more sustainable and selective processes.
Advancements in In-Situ Spectroscopic Characterization Techniques
A thorough understanding of the polymerization behavior of this compound is crucial for its application in materials science. In-situ spectroscopic techniques are powerful tools for monitoring polymerization kinetics and understanding reaction mechanisms in real-time.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons with splitting patterns influenced by the fluorine and amide substituents. Vinyl protons of the acrylamide (B121943) group. A broad singlet for the carboxylic acid proton and another for the amide proton. |
| ¹³C NMR | Aromatic carbons showing C-F couplings. Carbonyl carbons for the carboxylic acid and amide groups. Olefinic carbons of the acrylamide moiety. |
| ¹⁹F NMR | A singlet or multiplet, depending on the coupling with neighboring protons, providing a sensitive probe of the local electronic environment. |
| FTIR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (carboxylic acid and amide), C=C stretching (alkene), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
This table is predictive and based on the analysis of structurally related compounds.
Enhanced Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Computational modeling offers a powerful avenue to predict the properties and reactivity of this compound and its corresponding polymers. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure with various macroscopic properties.
Future research should focus on developing predictive models for this specific monomer and its polymers. These models could predict:
Reactivity ratios in copolymerization reactions.
The glass transition temperature (Tg) and thermal stability of the resulting polymers.
Optical properties , such as the refractive index.
Solubility in different solvents.
Toxicity and other biological activities. nih.gov
Studies on related fluorinated aromatic compounds have shown that computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and understand reaction selectivities. digitellinc.comnih.govacs.org Similar approaches can be applied to the target molecule. QSAR studies on benzoic acid derivatives have also demonstrated the potential to predict biological activity based on molecular descriptors. nih.govchitkara.edu.in
Expansion of Applications in Niche Material Science Domains
The unique combination of a fluorinated aromatic ring and a polymerizable acrylamide group suggests that polymers derived from this compound could find applications in several specialized areas of material science.
Future research should explore the potential of these polymers in:
High-performance coatings: The presence of fluorine can impart desirable properties such as low surface energy, hydrophobicity, and high thermal and chemical resistance, making these polymers suitable for protective coatings. youtube.com
Optical materials: Fluorinated polymers often exhibit low refractive indices and high optical transparency, which are advantageous for applications in optical fibers and waveguides. acs.orgfluorine1.ru
Biomaterials: Fluorinated polymers are known for their biocompatibility and have been investigated for applications such as drug delivery. rsc.orgnih.gov The carboxylic acid group in the monomer could be used for bioconjugation.
Membranes for separation processes: The specific polarity and chemical resistance of the polymer could be beneficial for gas separation or filtration membranes.
Fundamental Understanding of Fluorine and Acrylamide Chemistry in Complex Systems
A deeper fundamental understanding of the interplay between the fluorine atom, the aromatic ring, and the acrylamide group within a polymeric system is essential for designing materials with tailored properties.
Future research in this area should focus on:
The influence of the fluorine substituent on the electronic properties of the acrylamide group and its polymerization behavior. The strong electron-withdrawing nature of fluorine is expected to significantly affect the reactivity of the vinyl group.
The role of hydrogen bonding involving the carboxylic acid and amide groups in determining the polymer's secondary structure and macroscopic properties.
The self-assembly behavior of polymers containing this monomer in solution and in the solid state. Fluorinated polymers are known to exhibit unique self-assembly characteristics. rsc.org
The degradation mechanisms of these polymers under various environmental conditions, such as UV radiation and chemical exposure, to assess their long-term stability. youtube.com
By systematically investigating these fundamental aspects, researchers can unlock the full potential of this compound as a versatile building block for a new generation of advanced functional materials.
Q & A
Basic: What synthetic methodologies are used to prepare 2-fluoro-5-(prop-2-enamido)benzoic acid, and how do reaction conditions affect purity?
Answer: The synthesis involves two key steps: (1) nucleophilic fluorination of a benzoic acid precursor using benziodoxolone derivatives under optimized conditions (e.g., DMF at 60°C) to ensure regioselectivity , and (2) amide coupling with prop-2-enamine via HATU-mediated activation in DCM, achieving ~76% yield after preparative LCMS purification . Key factors include:
- Stoichiometric control of fluorinating agents to minimize by-products.
- Inert atmosphere (N₂/Ar) to prevent oxidation during coupling.
- Solvent polarity (DMF vs. DCM) influences reaction kinetics and purity .
Advanced: How can contradictions between NMR and X-ray data during structural elucidation be resolved?
Answer: Discrepancies often arise from dynamic solution vs. rigid solid-state structures. Methodological steps include:
- Multi-nuclear NMR : ¹⁹F NMR (δ -110 to -120 ppm confirms ortho-F placement) and ¹H-¹³C HMBC to map substituent connectivity .
- X-ray crystallography : Validates bond lengths/angles (e.g., C-F bond ~1.34 Å in fluorinated analogs) and dihedral angles between substituents .
- Comparative analysis : Overlay computational (DFT) models with experimental data to resolve ambiguities .
Basic: Which spectroscopic techniques are critical for characterizing fluorine's electronic environment?
Answer:
- ¹⁹F NMR : Chemical shifts indicate electronic effects (e.g., electron-withdrawing groups cause upfield shifts).
- IR spectroscopy : Confirms amide C=O (1650–1700 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches.
- X-ray crystallography : Provides spatial arrangement, as seen in analogs where fluorine’s position relative to the amide group was resolved .
Advanced: What strategies optimize coupling efficiency of prop-2-enamine to fluorinated precursors?
Answer:
- Activating agents : HATU or EDCI/HOAt enhance amide bond formation under mild conditions.
- Solvent selection : DMF improves solubility but risks hydrolysis; anhydrous DCM reduces side reactions.
- Side reaction mitigation : Low temperatures (0–4°C) and short reaction times prevent epimerization.
- Monitoring : TLC or LCMS tracks progress, with yields >70% achievable .
Basic: How do electron-withdrawing substituents (e.g., -F, -CF₃) influence reactivity?
Answer:
- Acidity enhancement : Lowers carboxylic acid pKa (~2.5–3.0), facilitating deprotonation for derivatization.
- Ring activation : Directs electrophilic substitutions to meta positions. For example, -CF₃ groups in analogs increase fluorine’s susceptibility to nucleophilic displacement .
- Sequential functionalization : Substituent order must be planned to avoid unintended reactions (e.g., premature hydrolysis).
Advanced: What computational methods predict bioactivity or binding affinity?
Answer:
- DFT calculations : Model frontier molecular orbitals to predict reactivity and stability.
- Molecular docking : Uses protein crystal structures (e.g., malaria proteasome) to assess binding. Fluorine’s van der Waals radius (1.47 Å) enhances hydrophobic interactions, as seen in analogs with IC₅₀ < 1 µM .
- MD simulations : Validate binding modes and residence times in physiological conditions.
Basic: What storage conditions ensure stability, and how does structure affect degradation?
Answer:
- Storage : -20°C under argon in amber vials to prevent UV-induced radical degradation.
- Degradation pathways : Hydrolysis of the amide bond or decarboxylation occurs under moisture/heat. Stability studies on analogs show <5% degradation over 6 months when stored correctly .
Advanced: How do kinetic isotope effects (KIEs) elucidate fluorination mechanisms?
Answer:
- Isotopic labeling : ¹⁸O or ²H at reactive sites tracks positional changes during fluorination.
- KIEs >1 : Indicate rate-determining C-H bond cleavage. Studies using benziodoxolone mediators revealed a concerted asynchronous mechanism, where fluorine transfer precedes full aromatic activation .
- Catalyst design : Insights into transition states guide the development of lower-energy pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
